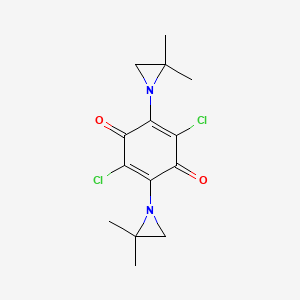
2,5-Dichloro-3,6-bis(2,2-dimethylaziridin-1-yl)cyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-bis(2,2-dimethyl-1-aziridinyl)- is a complex organic compound with the molecular formula C12H14Cl2N2O2 It is a derivative of benzoquinone, characterized by the presence of two chlorine atoms and two aziridinyl groups attached to the cyclohexadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-bis(2,2-dimethyl-1-aziridinyl)- typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dichloro-1,4-benzoquinone.
Aziridination: The 2,5-dichloro-1,4-benzoquinone undergoes aziridination with 2,2-dimethylaziridine under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves large-scale aziridination reactions with appropriate safety and environmental controls.
Chemical Reactions Analysis
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-bis(2,2-dimethyl-1-aziridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzoquinones.
Scientific Research Applications
2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-bis(2,2-dimethyl-1-aziridinyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-bis(2,2-dimethyl-1-aziridinyl)- involves its interaction with biological molecules. The aziridinyl groups can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The compound’s ability to undergo redox reactions also plays a role in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloro-1,4-benzoquinone: A simpler derivative of benzoquinone with two chlorine atoms.
2,6-Di-tert-butyl-1,4-benzoquinone: A benzoquinone derivative with tert-butyl groups.
2,5-Dihydroxy-1,4-benzoquinone: A hydroquinone derivative with hydroxyl groups.
Uniqueness
2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-bis(2,2-dimethyl-1-aziridinyl)- is unique due to the presence of aziridinyl groups, which impart distinct chemical reactivity and potential biological activities compared to other benzoquinone derivatives.
Properties
CAS No. |
57998-64-8 |
|---|---|
Molecular Formula |
C14H16Cl2N2O2 |
Molecular Weight |
315.2 g/mol |
IUPAC Name |
2,5-dichloro-3,6-bis(2,2-dimethylaziridin-1-yl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C14H16Cl2N2O2/c1-13(2)5-17(13)9-7(15)12(20)10(8(16)11(9)19)18-6-14(18,3)4/h5-6H2,1-4H3 |
InChI Key |
SWRRPNWUZYUOQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN1C2=C(C(=O)C(=C(C2=O)Cl)N3CC3(C)C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![n-(1,3-Benzodioxol-5-ylmethyl)-2,2,2-trifluoro-n-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B13998321.png)
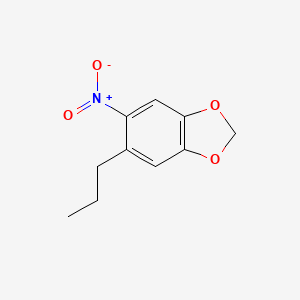
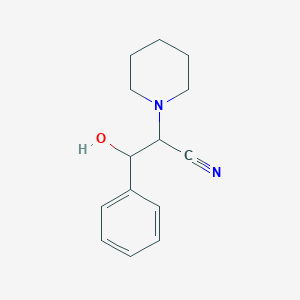
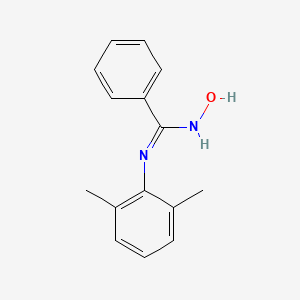

![{4-[(e)-Phenyldiazenyl]phenyl}arsonic acid](/img/structure/B13998339.png)
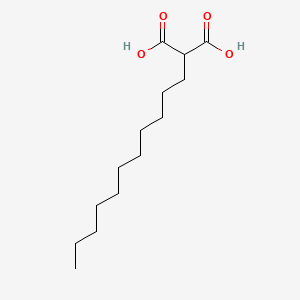

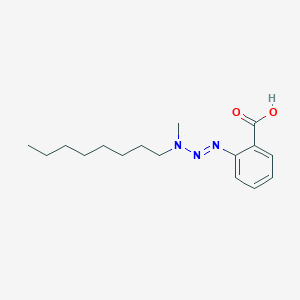
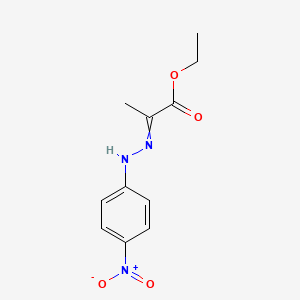


![3-Methoxy-8,8-dimethyl-2-(4-methylphenyl)sulfonyloxy-4,7,9-trioxabicyclo[4.3.0]nonane](/img/structure/B13998367.png)
